BenchChemオンラインストアへようこそ!

methyl 3,6-dibromo-1H-indole-4-carboxylate

Cancer Immunotherapy IDO1 Inhibition Enzyme Assay

Methyl 3,6-dibromo-1H-indole-4-carboxylate (CAS 1448450-66-5) is a poly-functionalized indole derivative featuring bromine substituents at the C3 and C6 positions and a methyl ester group at C4. This specific substitution pattern renders the compound a versatile synthetic intermediate for the construction of complex molecular architectures, particularly through orthogonal cross-coupling reactions.

Molecular Formula C10H7Br2NO2
Molecular Weight 332.98 g/mol
Cat. No. B8254534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3,6-dibromo-1H-indole-4-carboxylate
Molecular FormulaC10H7Br2NO2
Molecular Weight332.98 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C(=CC(=C1)Br)NC=C2Br
InChIInChI=1S/C10H7Br2NO2/c1-15-10(14)6-2-5(11)3-8-9(6)7(12)4-13-8/h2-4,13H,1H3
InChIKeyKZBKJMGWNFCJJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3,6-dibromo-1H-indole-4-carboxylate: A High-Value Dibrominated Indole Building Block for IDO1 Inhibitor Research and Sequential Cross-Coupling


Methyl 3,6-dibromo-1H-indole-4-carboxylate (CAS 1448450-66-5) is a poly-functionalized indole derivative featuring bromine substituents at the C3 and C6 positions and a methyl ester group at C4 . This specific substitution pattern renders the compound a versatile synthetic intermediate for the construction of complex molecular architectures, particularly through orthogonal cross-coupling reactions . Preliminary biological screening data indicates its potential as an indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, a key target in cancer immunotherapy [1].

Why Methyl 3,6-dibromo-1H-indole-4-carboxylate Cannot Be Replaced by Simple Mono- or Other Dibromo-Indole Analogs


The specific 3,6-dibromo-4-carboxylate substitution pattern is not interchangeable with other halogenated indoles. The presence of two bromine atoms at distinct electronic environments (C3 on the pyrrole ring and C6 on the benzene ring) enables site-selective functionalization strategies that are not possible with mono-bromo or symmetrically substituted dibromo-indoles [1]. For instance, the differential reactivity of the C3-Br and C6-Br bonds allows for sequential cross-coupling reactions, a capability lost in analogs like 3,5-dibromo-1H-indole or 5,6-dibromo-1H-indole where the bromine atoms reside on the same ring or lack the electronic differentiation conferred by the C4 ester group . Furthermore, the unique combination of this halogenation pattern with the C4 ester group appears to confer a specific, albeit moderate, IDO1 inhibitory profile (IC50 640 nM) that differs from more potent or inactive indole-based inhibitors [2].

Quantitative Differentiation Evidence for Methyl 3,6-dibromo-1H-indole-4-carboxylate


IDO1 Inhibitory Activity: A Moderate, Target-Specific Profile Compared to Clinical Candidates

In a direct biochemical assay, methyl 3,6-dibromo-1H-indole-4-carboxylate inhibited human IDO1 with an IC50 of 640 nM [1]. This places its potency between highly optimized clinical candidates like Epacadostat (IC50 67 nM) and less potent tool compounds or natural products . This moderate activity profile may be advantageous for research applications requiring a less potent chemical probe to avoid complete pathway shutdown or to study subtle modulation of the kynurenine pathway.

Cancer Immunotherapy IDO1 Inhibition Enzyme Assay

Regioselective Cross-Coupling: C6-Br Reacts First in Suzuki-Miyaura Reactions of Protected 3,6-Dibromoindole

Studies on N-TBDS-protected 3,6-dibromoindole demonstrate that Suzuki-Miyaura reactions proceed with first attack at the C6 position [1]. This regioselectivity is attributed to the electronic and steric environment created by the substituents on the indole core. While direct data for the specific methyl ester derivative is limited, this class-level inference strongly suggests that methyl 3,6-dibromo-1H-indole-4-carboxylate will exhibit similar orthogonal reactivity, enabling the sequential introduction of distinct aryl groups at C6 and then C3 .

Synthetic Methodology Cross-Coupling Regioselectivity

Physicochemical Profile: Calculated Properties Differentiate from Mono-Bromo Analogs

The molecular weight (332.98 g/mol) and calculated logP (estimated >3.0 based on structural analogs) of methyl 3,6-dibromo-1H-indole-4-carboxylate are significantly higher than those of mono-bromo analogs like methyl 6-bromo-1H-indole-4-carboxylate (MW 254.08 g/mol) . This increased lipophilicity and molecular weight can influence membrane permeability, protein binding, and overall pharmacokinetic profile, making the dibromo compound a distinct tool for probing structure-activity relationships (SAR) in drug discovery programs.

Physicochemical Properties Drug Design Procurement Specifications

Targeted Research and Procurement Scenarios for Methyl 3,6-dibromo-1H-indole-4-carboxylate


Development of Moderate-Potency IDO1 Chemical Probes for Immuno-Oncology Research

Given its IC50 of 640 nM against human IDO1 [1], this compound is ideally suited for the development of chemical probes where sub-micromolar but not high-potency inhibition is desired. This allows researchers to investigate the nuanced effects of partial IDO1 inhibition on T-cell activation and tumor microenvironment modulation, complementing studies that utilize highly potent clinical candidates like Epacadostat.

Sequential Diversification for the Synthesis of Complex Indole-Based Libraries

The differential reactivity of the C3-Br and C6-Br bonds, as inferred from studies on protected 3,6-dibromoindole [2], makes this compound a strategic building block for sequential cross-coupling. Researchers can first functionalize the more reactive C6 position via Suzuki-Miyaura coupling, followed by a second, orthogonal coupling at the C3 position, enabling the rapid generation of diverse, unsymmetrical 3,6-diarylindole libraries for drug discovery.

Structure-Activity Relationship (SAR) Studies on Halogenated Indole Scaffolds

The unique combination of a 3,6-dibromo substitution pattern with a C4 ester group provides a distinct physicochemical profile (MW 332.98 g/mol) compared to mono-bromo or differently substituted dibromo-indoles . This compound serves as a valuable comparator in medicinal chemistry SAR campaigns aimed at understanding the impact of halogenation pattern and lipophilicity on target binding, metabolic stability, and cellular permeability.

Quote Request

Request a Quote for methyl 3,6-dibromo-1H-indole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.